- Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitorsRSC Advances, 2016, 6(115), 114879-114888,
Cas no 97-51-8 (5-Nitrosalicylaldehyde)

5-Nitrosalicylaldehyde structure
Produktname:5-Nitrosalicylaldehyde
5-Nitrosalicylaldehyde Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Hydroxy-5-nitrobenzaldehyde
- 5-NITROSALICALDEHYDE
- AKOS 90780
- BENZALDEHYDE, 2-HYDROXY-5-NITRO-
- TIMTEC-BB SBB003885
- 2-Hydroxy5-Nitrobenzaldehyae(5-nitrosalicylaldehyde)
- 2-hydroxy-5-nitro-benzaldehyd
- 5-nitro-salicylaldehyd
- -Nitro-2-hydroxybenzaldehyde
- Salicylaldehyde, 5-nitro-
- 5-Nitrosalicylaldehdye
- 5-Nitrosalicyaldehyde
- 2-NITROSALICYLALDEHYDE
- 5-NITROSOSALICYLALDEHYDE
- 5-NITROSALICLALDEHYDE
- Hydroxy-5-nitrobenzaldehyde,
- 5-Nitrosalicylaldehyde
- 5-Nitrosalicylaldehy
- 5NSA
- 2-HYDROXY 5-NITROBENZALDEHYDE
- 2-Hydroxy-5-nitrobenzaldehyde (ACI)
- Salicylaldehyde, 5-nitro- (6CI, 7CI, 8CI)
- 2-Formyl-4-nitrophenol
- 2-Hydroxy-5-nitrobenzaldehye
- 5-Nitro-2-hydroxybenzaldehyde
- 5-Nitrosalicylaladhyde
- 6-Hydroxy-3-nitrobenzaldehyde
- NSC 881
- NSC 97387
- 2-Hydroxy-5-nitrobenzaldehyde,98%
- UNII-ZJ6GGT3K66
- 2-Hydroxy-5-nitro-benzaldehyde
- SY004427
- NSC881
- MFCD00007337
- N0255
- CS-M1907
- ZJ6GGT3K66
- BBL000323
- AKOS000108208
- AH-034/32841024
- PS-6254
- AC-3345
- EN300-18390
- DB-004004
- DTXSID6059154
- SCHEMBL79298
- F11283
- CHEMBL3660344
- US8614253, .3-39
- 2-Hydroxy-5-nitrobenzaldehyde, 98%
- NSC-881
- EINECS 202-587-0
- NS00040518
- GEO-01539
- F2191-0160
- NSC-97387
- BDBM111008
- Salicylaldehyde, 5-nitro-(6CI,7CI,8CI)
- Z57160172
- STK346021
- Oprea1_813586
- DTXCID0049024
- PD129677
- Q-200288
- 97-51-8
- AI3-52608
- 5-nitro-2-hydroxy-benzaldehyde
- 5-nitro salicylaldehyde
-
- MDL: MFCD00007337
- Inchi: 1S/C7H5NO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-4,10H
- InChI-Schlüssel: IHFRMUGEILMHNU-UHFFFAOYSA-N
- Lächelt: O=CC1C(O)=CC=C([N+](=O)[O-])C=1
- BRN: 512565
Berechnete Eigenschaften
- Genaue Masse: 167.021858g/mol
- Oberflächenladung: 0
- XLogP3: 2
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Anzahl drehbarer Bindungen: 1
- Monoisotopenmasse: 167.021858g/mol
- Monoisotopenmasse: 167.021858g/mol
- Topologische Polaroberfläche: 83.1Ų
- Schwere Atomanzahl: 12
- Komplexität: 188
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
- Tautomerzahl: 4
- Oberflächenladung: 0
Experimentelle Eigenschaften
- Farbe/Form: Nicht verfügbar
- Dichte: 1.5216 (rough estimate)
- Schmelzpunkt: 125-128 °C (lit.)
- Siedepunkt: 295.67°C (rough estimate)
- Flammpunkt: 137.3°C
- Brechungsindex: 1.6280 (estimate)
- Wasserteilungskoeffizient: Soluble in water (partly).
- PSA: 83.12000
- LogP: 1.63610
- Sensibilität: Air & Light Sensitive
- Löslichkeit: Nicht verfügbar
5-Nitrosalicylaldehyde Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H302,H315,H319
- Warnhinweis: P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/38
- Sicherheitshinweise: S26-S36-S37/39
- RTECS:CU6675000
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:Keep in dark place,Inert atmosphere,2-8°C
- Risikophrasen:R22; R36/37/38
- TSCA:Yes
5-Nitrosalicylaldehyde Zolldaten
- HS-CODE:2913000090
- Zolldaten:
China Zollkodex:
2913000090Übersicht:
29130000090 Item2912Andere Derivate der aufgeführten Produkte [siehe Halogenierung, Sulfonierung, Nitrosative oder nitrosative Derivate]. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:5.5% Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
HS: 29130000090 halogenierte, sulfonierte, nitrierte oder nitrosierte Derivate der Erzeugnisse der Position 2912 Bildungstarif:17.0% Steuerermäßigung:9.0%Regulierungsbedingungen:none Most favored nation tariff:5.5% General tariff:30.0%
5-Nitrosalicylaldehyde Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | N145A-100g |
5-Nitrosalicylaldehyde |
97-51-8 | 98% | 100g |
¥465.0 | 2022-06-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047538-100g |
5-Nitrosalicylaldehyde |
97-51-8 | 98% | 100g |
¥193.00 | 2024-04-23 | |
TRC | N520950-5g |
5-Nitrosalicylaldehyde |
97-51-8 | 5g |
$ 127.00 | 2023-09-06 | ||
Enamine | EN300-18390-10.0g |
2-hydroxy-5-nitrobenzaldehyde |
97-51-8 | 95% | 10g |
$32.0 | 2023-04-26 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N109087-10g |
5-Nitrosalicylaldehyde |
97-51-8 | 97% | 10g |
¥49.90 | 2023-09-01 | |
Ambeed | A151323-100g |
2-Hydroxy-5-nitrobenzaldehyde |
97-51-8 | 98% | 100g |
$52.0 | 2025-02-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047538-25g |
5-Nitrosalicylaldehyde |
97-51-8 | 98% | 25g |
¥46.00 | 2024-04-23 | |
Oakwood | 013603-10g |
2-Hydroxy-5-nitrobenzaldehyde |
97-51-8 | 98% | 10g |
$17.00 | 2024-07-19 | |
Oakwood | 013603-100g |
2-Hydroxy-5-nitrobenzaldehyde |
97-51-8 | 98% | 100g |
$82.00 | 2024-07-19 | |
Alichem | A014000394-250mg |
2-Hydroxy-5-nitrobenzaldehyde |
97-51-8 | 97% | 250mg |
$480.00 | 2023-08-31 |
5-Nitrosalicylaldehyde Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid ; 15 h, 85 °C; 85 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 5, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 5, rt
Referenz
Herstellungsverfahren 2
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Trimethylsilyl iodide Solvents: Chloroform
Referenz
- Demethylation of some aryl methyl ethers and selective demethylation of some pyrones by the use of iodotrimethylsilaneInternational Journal of Chemistry (Calcutta, 2001, 11(2), 75-85,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-decyl-, (T-4)-chlorotrioxochromate(1-) (1:… ; 8 min, rt
Referenz
- Oxidation of alcohols with 1-decyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate under conventional and solvent-free conditionsRussian Journal of Organic Chemistry, 2006, 42(6), 844-848,
Herstellungsverfahren 5
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Methanesulfonic acid , Alumina , Magnesium nitrate hexahydrate ; > 1 min
1.2 40 min, rt
1.2 40 min, rt
Referenz
- Al2O3/MeSO3H (AMA) as a novel heterogeneous system for the nitration of aromatic compounds by magnesium nitrate hexahydrateJournal of Chemical Research, 2008, (12), 722-724,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Silica , Water , Silicon tetrachloride Solvents: Hexane ; 0.5 h, reflux
Referenz
- Silica chloride/wet SiO2 as a novel heterogeneous system for deprotection of oximes, hydrazones, and semicarbazonesSynthetic Communications, 2003, 33(11), 1839-1844,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Zinc nitrate Solvents: Water , Polyethylene glycol ; 3 - 4 min
Referenz
- Ultrasonic and microwave effects in polyethylene glycol-bound metal nitrate initiated nitration of aromatic compounds under acid free conditionsGreen Chemistry Letters and Reviews, 2015, 8(3-4), 50-55,
Herstellungsverfahren 9
Herstellungsverfahren 10
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Catalysts: 1-Methylimidazole ; 30 min, rt → 80 °C; 4 h, rt
Referenz
- Method for preparing 5-nitrosalicylaldehyde under catalysis of heteropolyacid acidic ionic liquid, China, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: 2-Aminophenol (reaction products with poysalicylaldehyde and complexes with manganese acetate) , Manganese acetate tetrahydrate (complexes with polysalicylaldehyde schiff base) , Benzaldehyde, 5-(chloromethyl)-2-hydroxy-, homopolymer (reaction products with 2-aminophenol and complexes with manganese acetate) Solvents: Ethanol ; 42 min, 1 atm, rt
Referenz
- Direct preparation of oximes and Schiff bases by oxidation of primary benzylic or allylic alcohols in the presence of primary amines using Mn(III) complex of polysalicylaldehyde as an efficient and selective heterogeneous catalyst by molecular oxygenJournal of the Iranian Chemical Society, 2017, 14(9), 1917-1933,
Herstellungsverfahren 13
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Sodium hypochlorite Catalysts: 2506520-37-0 (cobalt complexes) Solvents: Water ; 40 min, rt
Referenz
- Catalytic oxidation of alcohols and alkyl benzenes to carbonyls using Fe3O4@SiO2@(TEMPO)-co-(Chlorophyll-CoIII) as a bi-functional, self-co-oxidant nanocatalystGreen Chemistry, 2020, 22(19), 6600-6613,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: 1-Propanol Catalysts: Cupric chloride Solvents: 1-Propanol
Referenz
- Method for preparation of hydroxy compounds and catalyst for its preparation, Japan, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid Solvents: Ethanol ; rt → 78 °C; 2 h, 78 °C
Referenz
- Method for synthesizing mesalazine, China, , ,
Herstellungsverfahren 17
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-butyl-, (T-4)-chlorotrioxochromate(1-) Catalysts: Aluminum chloride Solvents: Acetonitrile ; 1.5 h, reflux
Referenz
- Oxidation of alcohols with 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromate (BAAOCC) under non-aqueous conditionsIndian Journal of Chemistry, 2005, (2005), 577-580,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Phosphonium, methyltriphenyl-, salt with peroxydisulfuric acid ([(HO)S(O)2]2O2) … Solvents: Acetonitrile ; 5 s, reflux
Referenz
- Methyltriphenylphosphonium peroxydisulfate (MTPPP): A mild and inexpensive reagent for the cleavage of oximes, phenylhydrazones and 2,4-dinitrophenylhydrazones to the corresponding carbonyl compounds under non-aqueous conditionsJournal of the Iranian Chemical Society, 2008, ,,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-butyl-, (T-4)-chlorotrioxochromate(1-) ; 8 min, rt
Referenz
- Solid state oxidation of alcohols using 1-butyl-4-aza-1-azoniabicyclo[2.2.2]octane chlorochromateBulletin of the Korean Chemical Society, 2004, 25(8), 1238-1240,
5-Nitrosalicylaldehyde Raw materials
- 2-(Hydroxymethyl)-4-nitrobenzenol
- Hydrazinecarboxamide, 2-[(2-hydroxy-5-nitrophenyl)methylene]-
- 2-Chlorobenzaldehyde
- 2-Hydroxybenzaldehyde
- 1',3',3'-Trimethyl-6-nitrospirochromene-2,2'-indoline
- Benzaldehyde, 2-(acetyloxy)-5-nitro-
- Benzaldehyde,2-hydroxy-5-nitro-, oxime
- 2-Methoxy-5-nitrobenzaldehyde
5-Nitrosalicylaldehyde Preparation Products
5-Nitrosalicylaldehyde Verwandte Literatur
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
4. Book reviews
-
5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:97-51-8)5-Nitrosalicylaldehyde

Reinheit:99%
Menge:1kg
Preis ($):296.0